Copper chlorophyllin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

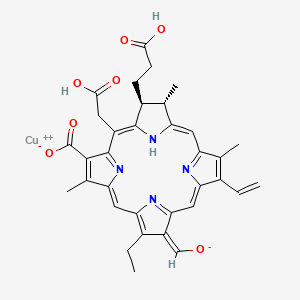

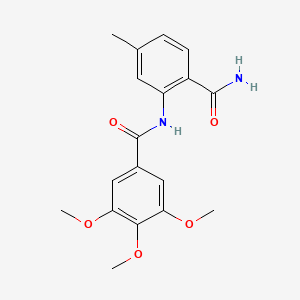

Copper chlorophyllin B is a semi-synthetic derivative of the natural green pigment chlorophyll. It is created by replacing the magnesium ion in chlorophyll with a copper ion, resulting in a more stable compound that retains the green color. This compound is known for its greater hydrophilicity, tinctorial power, and higher stability towards acid and light compared to natural chlorophyll .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper chlorophyllin B is synthesized through the saponification of chlorophyll extracted from plant materials such as grass, lucerne, and nettle. The saponification process removes the methyl and cyclophytol ester groups and may partially cleave the pentenyl ring. After saponification, copper is added to the purified chlorophyllins, and the acid groups are neutralized to form the salts of potassium and/or sodium .

Industrial Production Methods: In industrial settings, chlorophyll is extracted using solvents such as acetone, ethanol, and hexane. The extracted chlorophyll undergoes saponification in an alkaline medium, followed by the addition of copper to replace the magnesium ion. The resulting this compound is then purified and dried to obtain a dark green to blue/black powder or a dark green solution .

Chemical Reactions Analysis

Types of Reactions: Copper chlorophyllin B undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can occur with reducing agents like sodium borohydride.

Substitution: Substitution reactions can involve reagents such as halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as copper chlorin e4, copper chlorin e6, and copper pheophorbide a .

Scientific Research Applications

Copper chlorophyllin B has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in polymerization reactions and as a colorant in various chemical processes.

Biology: this compound is studied for its antioxidant and antimutagenic properties.

Medicine: It is used in therapeutic applications, such as wound healing and as an internal deodorant.

Industry: this compound is used as a food colorant and in the production of cosmetics and pharmaceuticals.

Mechanism of Action

Copper chlorophyllin B exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating cellular hydrogen peroxide levels.

Antimutagenic Activity: It binds to environmental mutagens, such as polycyclic aromatic hydrocarbons, and prevents their interaction with DNA.

Therapeutic Effects: It enhances wound healing and reduces odors associated with incontinence and colostomies by forming tight molecular complexes with odor-causing compounds.

Comparison with Similar Compounds

Copper chlorophyllin A: Similar to copper chlorophyllin B but differs in the side chain structure.

Sodium copper chlorophyllin: A water-soluble derivative used as a food additive and in alternative medicine.

Natural chlorophylls (chlorophyll a and chlorophyll b): Fat-soluble pigments found in plants, less stable compared to copper chlorophyllins.

Uniqueness of this compound: this compound is unique due to its greater stability, hydrophilicity, and tinctorial power compared to natural chlorophylls. Its ability to form tight molecular complexes with carcinogenic chemicals and its wide range of applications in various fields make it a valuable compound for scientific research and industrial use .

Properties

CAS No. |

28777-01-7 |

|---|---|

Molecular Formula |

C34H32CuN4O7 |

Molecular Weight |

672.2 g/mol |

IUPAC Name |

copper;(8Z,17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,13,17-trimethyl-8-(oxidomethylidene)-18,24-dihydro-17H-porphyrin-2-carboxylate |

InChI |

InChI=1S/C34H34N4O7.Cu/c1-6-18-15(3)23-11-24-16(4)20(8-9-29(40)41)32(37-24)21(10-30(42)43)33-31(34(44)45)17(5)25(38-33)12-27-19(7-2)22(14-39)28(36-27)13-26(18)35-23;/h6,11-14,16,20,37,39H,1,7-10H2,2-5H3,(H,40,41)(H,42,43)(H,44,45);/q;+2/p-2/b22-14-,24-11?,25-12?,26-13?,32-21?;/t16-,20-;/m0./s1 |

InChI Key |

PMSPRUFMVFJXFR-XMOCYDBPSA-L |

Isomeric SMILES |

CCC\1=C2C=C3C(=C(C(=N3)C(=C4[C@H]([C@@H](C(=CC5=NC(=CC(=N2)/C1=C\[O-])C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C(=O)[O-])C.[Cu+2] |

Canonical SMILES |

CCC1=C2C=C3C(=C(C(=N3)C(=C4C(C(C(=CC5=NC(=CC(=N2)C1=C[O-])C(=C5C)C=C)N4)C)CCC(=O)O)CC(=O)O)C(=O)[O-])C.[Cu+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[N'-[3-(4-aminobenzoyl)oxypropyl]carbamimidoyl]azanium chloride](/img/structure/B15340987.png)

![N-[(4-Fluorophenyl)methyl]-N-methylpiperazine-1-carboxamide hydrochloride](/img/structure/B15341000.png)

![Ethanol, 2-[(7-amino-1-naphthalenyl)sulfonyl]-](/img/structure/B15341009.png)

![1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B15341039.png)